Vamidothion sulfoxide
Overview
Description
Vamidothion sulfoxide is an analytical standard . Its synonyms include O,O-Dimethyl S-[2-(1-methyl-2-methylamino-2-oxoethylsulfinyl)ethyl] thiophosphate .
Molecular Structure Analysis
The empirical formula of this compound is C8H18NO5PS2 . Its molecular weight is 303.34 . The microanalysis supports the presence of chloroform in 1.6% mass fraction .Physical and Chemical Properties Analysis
The empirical formula of this compound is C8H18NO5PS2 . Its molecular weight is 303.34 .Scientific Research Applications
Analysis in Tobacco Products
A method has been developed to determine vamidothion and its metabolites, including vamidothion sulfoxide, in tobacco. This method involves extraction with water/acetone/acetic acid, cleansing over an aluminum oxide column, and gas chromatography with a sulfur detector (Sagredos & Moser, 1977).
Metabolism in Insecticide-Resistant Strains
Research on the metabolism of vamidothion in insecticide-resistant and susceptible house fly strains showed that vamidothion is converted to the sulfoxide, the principal metabolite. The study also observed no qualitative differences in metabolism between resistant and susceptible strains, indicating the importance of the cytochrome P-450-dependent monooxygenase system in this process (El-Oshar et al., 1987).
Photodegradation Studies
The photodegradation of vamidothion in water was examined, identifying this compound as a major photodegradation product. This study provides insights into the environmental behavior and stability of vamidothion and its derivatives (Barceló et al., 1993).
Determination in Food Products
A method for simultaneous determination of vamidothion and its oxidation metabolites, including this compound, in potatoes and apples was developed. This study is significant for monitoring and ensuring the safety of agricultural produce (Tsumura et al., 1993).
Bioactive Metabolites in Allium
Research on S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium (e.g., onions, garlic) highlighted their potential therapeutic properties. This study extends the understanding of sulfoxides, including this compound, in natural products and their health implications (Rose et al., 2005).
Impact on Glutamate Responses in Neurons
A study on dimethyl sulfoxide (DMSO) showed that it inhibits glutamate responses in hippocampal neurons. This finding is significant for understanding the effects of sulfoxides on neurophysiology and potential neuroprotective applications (Lu & Mattson, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Vamidothion Sulfoxide primarily targets cholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, this compound disrupts normal nerve function .
Mode of Action
This compound acts as a cholinesterase inhibitor . It binds to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nerves and disrupting normal nerve signal transmission .
Biochemical Pathways
Upon administration, this compound affects the cholinergic pathway . The inhibition of cholinesterase leads to an excess of acetylcholine in the synapses. This overstimulation affects various physiological processes controlled by the nervous system .
Pharmacokinetics
It’s known that vamidothion, the parent compound of this compound, is metabolized in both plants and animals to form this compound . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function due to overstimulation caused by the accumulation of acetylcholine . This can lead to a variety of symptoms, including muscle weakness, convulsions, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment can affect its distribution and consequently, its exposure to organisms . .
Biochemical Analysis
Biochemical Properties
Vamidothion sulfoxide plays a role in biochemical reactions, particularly as a metabolite of vamidothion. It interacts with enzymes and proteins, specifically with cholinesterase . Vamidothion, the parent compound of this compound, is known to inhibit cholinesterase both in vitro and in vivo . This interaction is likely to be similar for this compound.
Cellular Effects
It is known that vamidothion, from which this compound is derived, inhibits cholinesterase, an enzyme crucial for nerve function . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that vamidothion, the parent compound, inhibits cholinesterase . This inhibition could potentially lead to changes in gene expression and impacts on other biomolecules.
Temporal Effects in Laboratory Settings
It is known that the parent compound, vamidothion, decomposes slowly at room temperature but is stable in organic solvents .
Dosage Effects in Animal Models
It is known that the parent compound, vamidothion, has high acute toxicity in mammals .
Metabolic Pathways
It is known that this compound is a metabolite of vamidothion, which is metabolized in plants to form this compound .
Properties
IUPAC Name |
2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAIKHBMDHDGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942441 | |
Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-00-9 | |
Record name | Vamidothion sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vamidothion sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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